molecular formula C18H18S B14295916 [(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene CAS No. 112157-67-2

[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene

Cat. No.: B14295916
CAS No.: 112157-67-2
M. Wt: 266.4 g/mol
InChI Key: RGQGQOZYOQGQJN-UHFFFAOYSA-N
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Description

[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring attached to a sulfanyl group, which is further connected to a 6-phenylhexa-1,5-dien-3-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene typically involves the reaction of a benzene derivative with a sulfanyl group and a 6-phenylhexa-1,5-dien-3-yl precursor. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and benzene moieties. The sulfanyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biological targets.

Comparison with Similar Compounds

Similar Compounds

    [(6-Phenylhexa-1,5-dien-3-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur.

    [(6-Phenylhexa-1,5-dien-3-yl)amino]benzene: Contains an amino group instead of sulfur.

    [(6-Phenylhexa-1,5-dien-3-yl)carbonyl]benzene: Features a carbonyl group in place of sulfur.

Uniqueness

[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene is unique due to its sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its oxygen, amino, and carbonyl analogs. The presence of the sulfanyl group allows for unique redox properties and interactions with biological targets.

Properties

CAS No.

112157-67-2

Molecular Formula

C18H18S

Molecular Weight

266.4 g/mol

IUPAC Name

6-phenylhexa-1,5-dien-3-ylsulfanylbenzene

InChI

InChI=1S/C18H18S/c1-2-17(19-18-13-7-4-8-14-18)15-9-12-16-10-5-3-6-11-16/h2-14,17H,1,15H2

InChI Key

RGQGQOZYOQGQJN-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC=CC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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